3,4-Dihydro-1H-2-benzopyran-5-carbaldehyde is an organic compound classified under the category of benzopyran derivatives. This compound features a benzene ring fused to a dihydropyran ring, which is further functionalized with a carbaldehyde group. It is recognized for its potential biological activities and applications in medicinal chemistry.
3,4-Dihydro-1H-2-benzopyran-5-carbaldehyde is derived from the benzopyran family, which includes various compounds known for their diverse pharmacological properties. This specific compound can be synthesized through several chemical pathways, often involving the modification of existing benzopyran derivatives to enhance their biological activity or to introduce specific functional groups.
The synthesis of 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde can be accomplished through multiple methods, with one common approach being the reaction of substituted phenolic compounds with aldehydes in the presence of acid catalysts.
The molecular formula for 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde is , with a molecular weight of approximately 162.18 g/mol. The structure consists of a fused benzene and dihydropyran ring system with a formyl group at the 5-position.
3,4-Dihydro-1H-2-benzopyran-5-carbaldehyde can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde largely depends on its interactions at the cellular level:
The physical properties of 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde include:
The compound exhibits reactivity typical of aldehydes, including susceptibility to oxidation and participation in condensation reactions.
3,4-Dihydro-1H-2-benzopyran-5-carbaldehyde has several potential applications in scientific research:
The Oxa-Pictet-Spengler cyclization is pivotal for constructing the chiral isochroman core of 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde. This reaction involves acid-catalyzed intramolecular cyclization of aldehydes derived from 2-(hydroxymethyl)aryl ketones or aldehydes. Under optimized conditions (e.g., chiral Brønsted acid catalysts like BINOL-phosphates), enantioselectivities exceeding 90% ee are achieved. The mechanism proceeds through an iminium intermediate, with stereocontrol dictated by catalyst shielding of one enantioface [3]. Modifications using trifluoroacetic acid (TFA) in dichloromethane at 0°C further enhance diastereoselectivity (>95% de) for cis-fused products [3]. This method enables efficient access to sterically congested isochroman scaffolds essential for complex natural product synthesis.
Palladium-catalyzed carbonylative coupling strategies enable convergent synthesis of 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde derivatives. Key protocols involve:
Table 1: Transition Metal-Catalyzed Syntheses of 3,4-Dihydro-1H-2-Benzopyran-5-Carbaldehyde
Catalyst System | Substrate | Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Pd(PPh₃)₄/CO | o-Alkynylbenzyl alcohol | 20 atm CO, 80°C | 78 | – |
Pd-(S)-BINAP | Alkenylphenol | Toluene, 60°C | 65 | 85 |
RuCl₃/AgOTf | Propargyl ether | DCE, 40°C | 72 | 91 |
The C5-aldehyde moiety in 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde serves as a versatile handle for diversification:
Electron-rich positions (C6/C8) adjacent to the aldehyde enable site-specific modifications:
Biocatalysis offers sustainable routes for modifying 3,4-dihydro-1H-2-benzopyran-5-carbaldehyde:
Table 2: Biocatalytic Modification of 3,4-Dihydro-1H-2-Benzopyran-5-Carbaldehyde
Enzyme | Reaction | Conditions | Conversion (%) | ee (%) |
---|---|---|---|---|
Candida antarctica Lipase B | Aldehyde reduction | H₂O, 30°C, NADPH | 95 | 94 |
Vibrio fluvialis Transaminase | Reductive amination | Phosphate buffer, PLP | 88 | 99 |
Immobilized alcohol dehydrogenase | Oxidative esterification | Flow reactor, O₂ | 92 | – |
Ball-milling techniques facilitate aldehyde group reactions without solvents:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3